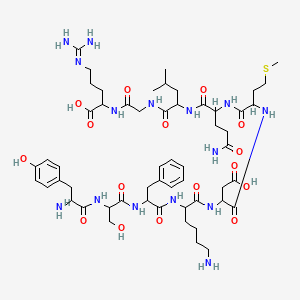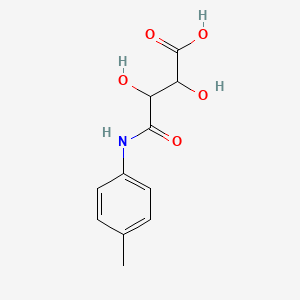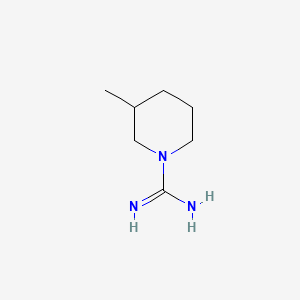
Bis(1,5-cyclooctadiene)(duroquinone)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-cyclooctadiene)(duroquinone)nickel: is a coordination complex featuring nickel (0) bound to the alkene groups in two 1,5-cyclooctadiene ligands and a duroquinone ligand. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,5-cyclooctadiene)(duroquinone)nickel typically involves the reduction of nickel (II) acetylacetonate in the presence of 1,5-cyclooctadiene and duroquinone. The reaction proceeds as follows :
Ni(acac)2+2COD+2AlEt3→Ni(COD)2+2acacAlEt2+C2H6+C2H4
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions: Bis(1,5-cyclooctadiene)(duroquinone)nickel undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligand exchange reactions are common, where the 1,5-cyclooctadiene and duroquinone ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange often requires high temperatures and the presence of phosphines or N-heterocyclic carbenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new nickel complexes with different ligands .
Scientific Research Applications
Chemistry: Bis(1,5-cyclooctadiene)(duroquinone)nickel is widely used as a precatalyst in various nickel-catalyzed reactions, including:
- Suzuki-Miyaura coupling
- Borylation of aryl halides
- Alkene hydroarylation
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through nickel-catalyzed polymerization reactions .
Mechanism of Action
The mechanism by which Bis(1,5-cyclooctadiene)(duroquinone)nickel exerts its effects involves the activation of the nickel center, which facilitates various catalytic processes. The nickel center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .
Comparison with Similar Compounds
- Bis(1,5-cyclooctadiene)nickel
- Bis(triphenylphosphine)dicarbonylnickel
- Nickel(II) acetylacetonate
Uniqueness: Bis(1,5-cyclooctadiene)(duroquinone)nickel is unique due to its stability and versatility as a precatalyst. Its ability to facilitate a wide range of nickel-catalyzed reactions, combined with its air and thermal stability, makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H36NiO2-4 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2.C8H12.4CH3.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;;;;;/h1-4H3;1-2,7-8H,3-6H2;4*1H3;/q;;4*-1;/b;2-1-,8-7-;;;;; |
InChI Key |
JQSUCZTZBUEWKA-XQGFCXCHSA-N |
Isomeric SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)
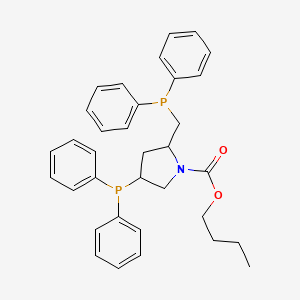


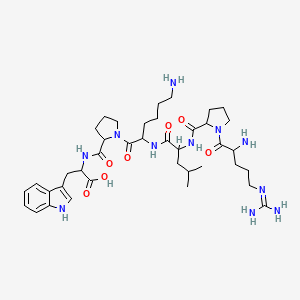

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
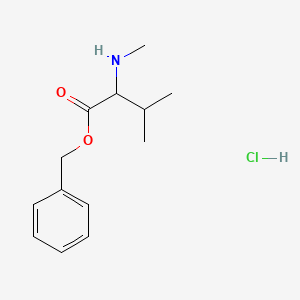
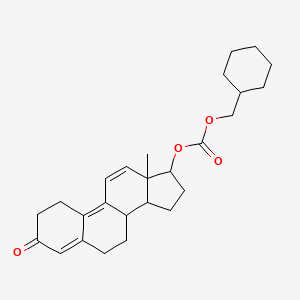
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
